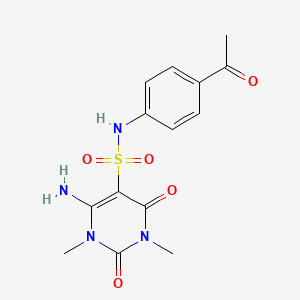

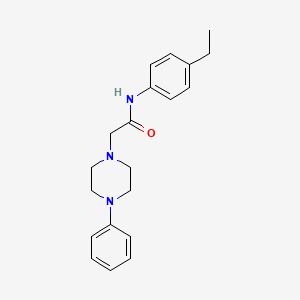

4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research. This compound is a piperidine derivative that has been synthesized using various methods. It has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Sulfonyl Piperidine Compounds Synthesis and Enzyme Inhibition : Sulfonyl piperidine derivatives, closely related to 4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine, have been synthesized and evaluated for biological activities. These compounds were shown to inhibit butyrylcholinesterase (BChE) enzyme and were subjected to molecular docking studies to determine ligand-BChE binding affinity (Khalid et al., 2016).

Chemical Synthesis and Reactivity

- Use in Glycosyl Triflate Formation : A combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, related to the chemical structure , has been used for activating thioglycosides to form glycosyl triflates, facilitating the formation of diverse glycosidic linkages (Crich & Smith, 2001).

Antimicrobial Properties

- Antimicrobial Activity of Sulfonyl Piperidine Derivatives : Derivatives of sulfonyl piperidine, similar to 4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine, have been synthesized and shown to exhibit antimicrobial properties against pathogens of Lycopersicon esculentum, a species of tomato (Vinaya et al., 2009).

Drug Metabolism Studies

- Drug Metabolism Research : Compounds structurally related to 4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine have been studied in the context of drug metabolism, specifically examining the role of various cytochrome P450 enzymes in their metabolic pathways (Hvenegaard et al., 2012).

Antioxidant and Enzyme Inhibition

- Antioxidant Capacity and Anticholinesterase Activity : Studies on sulfonyl hydrazones and piperidine derivatives, related to the compound of interest, have explored their antioxidant capacity and anticholinesterase activity. These compounds demonstrated significant activity in various assays, indicating potential medicinal applications (Karaman et al., 2016).

Receptor Antagonism Research

- CCR5 Receptor Antagonists : Derivatives of piperidin-1-yl-phenyl sulfonamides, structurally similar to the compound , have been developed as CCR5 receptor antagonists. These compounds are part of efforts to balance antiviral potency with pharmacokinetics (Lynch et al., 2003).

Propiedades

IUPAC Name |

4-thiophen-3-yl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO2S2/c18-17(19,20)16-3-1-13(2-4-16)12-25(22,23)21-8-5-14(6-9-21)15-7-10-24-11-15/h1-4,7,10-11,14H,5-6,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXXUMCVQHVVCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thiophen-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2602681.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2602683.png)

![N-(2-ethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2602686.png)

![(E)-4-((4-fluorophenyl)thio)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2602690.png)

![1-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2602693.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2602698.png)

![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2602700.png)